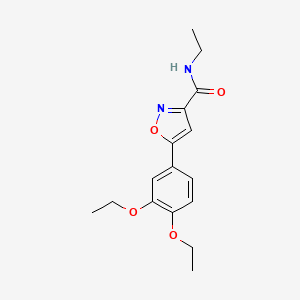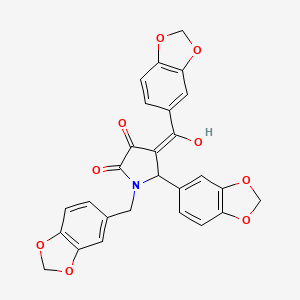
5-(3,4-diethoxyphenyl)-N-ethyl-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-Diethoxyphenyl)-N-ethyl-1,2-oxazole-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring substituted with a diethoxyphenyl group and an ethyl carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-diethoxyphenyl)-N-ethyl-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. For instance, the reaction between 3,4-diethoxybenzoyl chloride and ethylamine can yield the desired oxazole ring structure.
Substitution Reactions: The introduction of the diethoxyphenyl group is achieved through electrophilic aromatic substitution reactions. This involves the reaction of the oxazole intermediate with 3,4-diethoxybenzene under acidic or basic conditions.
Final Coupling: The final step involves coupling the oxazole derivative with an appropriate carboxamide precursor, such as ethyl isocyanate, to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazole ring or the carboxamide group, potentially yielding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,4-diethoxybenzoic acid, while reduction could produce 5-(3,4-diethoxyphenyl)-N-ethyl-1,2-oxazole-3-amine.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, 5-(3,4-diethoxyphenyl)-N-ethyl-1,2-oxazole-3-carboxamide is studied for its potential bioactivity. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structure can be modified to enhance its therapeutic properties, such as increasing its potency or reducing its toxicity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility makes it valuable for various applications, including the development of new polymers and coatings.
作用機序
The mechanism of action of 5-(3,4-diethoxyphenyl)-N-ethyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
5-(3,4-Dimethoxyphenyl)-N-ethyl-1,2-oxazole-3-carboxamide: Similar structure but with methoxy groups instead of ethoxy groups.
5-(3,4-Diethoxyphenyl)-N-methyl-1,2-oxazole-3-carboxamide: Similar structure but with a methyl group instead of an ethyl group.
5-(3,4-Diethoxyphenyl)-N-ethyl-1,2-thiazole-3-carboxamide: Similar structure but with a thiazole ring instead of an oxazole ring.
Uniqueness
The uniqueness of 5-(3,4-diethoxyphenyl)-N-ethyl-1,2-oxazole-3-carboxamide lies in its specific combination of functional groups and ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ethoxy groups may provide different steric and electronic effects compared to methoxy groups, influencing its reactivity and interactions with biological targets.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific fields.
特性
分子式 |
C16H20N2O4 |
|---|---|
分子量 |
304.34 g/mol |
IUPAC名 |
5-(3,4-diethoxyphenyl)-N-ethyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H20N2O4/c1-4-17-16(19)12-10-14(22-18-12)11-7-8-13(20-5-2)15(9-11)21-6-3/h7-10H,4-6H2,1-3H3,(H,17,19) |
InChIキー |
FOLKJJJLKGLYMH-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-3,5-dimethoxybenzamide](/img/structure/B11048575.png)
![7-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11048597.png)

![(4-Phenylpiperazino)[7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YL]methanone](/img/structure/B11048604.png)
![2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B11048609.png)
![methyl 4-{5-[(2,4-dimethylphenyl)carbamoyl]-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl}benzoate](/img/structure/B11048610.png)
![3-(2-chlorobenzyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048615.png)
![N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide](/img/structure/B11048628.png)
![6-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048633.png)
![6-Methoxy-2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B11048635.png)
![Ethanimidoyl chloride, 2-chloro-N-[[[(4-chlorophenyl)amino]carbonyl]oxy]-](/img/structure/B11048646.png)
![1-(4-chlorophenyl)-3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}-1H-pyrrole-2,5-dione](/img/structure/B11048649.png)
![(4-Amino[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone](/img/structure/B11048650.png)
![1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11048653.png)